molecular formula C14H28O2S B010615 Undecanoic acid, 11-isopropylthio- CAS No. 102613-00-3

Undecanoic acid, 11-isopropylthio-

Cat. No.: B010615
CAS No.: 102613-00-3
M. Wt: 260.44 g/mol
InChI Key: PKEPWUXLPFTMSN-UHFFFAOYSA-N
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Description

Undecanoic acid, 11-isopropylthio-, is a sulfur-substituted derivative of undecanoic acid (C₁₁H₂₂O₂), where an isopropylthio (-S-CH(CH₃)₂) group replaces a hydrogen atom at the 11th carbon position. For example, analogous compounds like 11-(acetylthio)-undecanoic acid and 11-(methylthio)-undecanoic acid have been synthesized and characterized, demonstrating how substituents influence physical and biological properties .

The addition of sulfur-containing groups to fatty acids is a well-documented strategy to modulate their antimicrobial and physicochemical profiles. In undecanoic acid derivatives, sulfur substitutions may enhance interactions with microbial membranes or enzymes, as seen in the antifungal activity of unmodified undecanoic acid against Trichophyton rubrum via oxidative stress induction .

Properties

CAS No.

102613-00-3

Molecular Formula

C14H28O2S

Molecular Weight

260.44 g/mol

IUPAC Name

11-propan-2-ylsulfanylundecanoic acid

InChI

InChI=1S/C14H28O2S/c1-13(2)17-12-10-8-6-4-3-5-7-9-11-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)

InChI Key

PKEPWUXLPFTMSN-UHFFFAOYSA-N

SMILES

CC(C)SCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)SCCCCCCCCCCC(=O)O

Other CAS No.

102613-00-3

Synonyms

11-propan-2-ylsulfanylundecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 11-isopropylthio-undecanoic acid with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Density (g/cm³) Solubility
Undecanoic acid, 11-isopropylthio- C₁₄H₂₈O₂S 260.44 Isopropylthio ~370–380* ~1.02* Low in water; soluble in organic solvents
11-(Acetylthio)-undecanoic acid C₁₃H₂₄O₃S 260.39 Acetylthio 393.4 1.046 Similar to parent acid
11-(Methylthio)-undecanoic acid C₁₂H₂₄O₂S 232.38 Methylthio 360 0.987 Moderate in organic solvents
Undecanoic acid (parent) C₁₁H₂₂O₂ 186.29 None 280 0.995 Insoluble in water

*Estimated based on molecular weight and substituent trends.

Key Observations:

  • Boiling Points : Bulkier substituents (e.g., acetylthio) increase boiling points due to higher molecular weight and intermolecular forces. The isopropylthio derivative likely has a boiling point between methylthio (360°C) and acetylthio (393.4°C) .
  • Density : Acetylthio derivatives exhibit higher density (1.046 g/cm³) compared to methylthio (0.987 g/cm³), suggesting that isopropylthio may have intermediate density (~1.02 g/cm³).
  • Solubility: All thio-substituted derivatives share low water solubility, typical of fatty acids, but enhanced solubility in organic solvents like ethanol or DMSO due to increased lipophilicity .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, undecanoic acid is dissolved in a nonpolar solvent (e.g., toluene or benzene) and reacted with isopropylthiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of an intermediate acyloxyphosphonium ion, which subsequently reacts with the thiol to yield the thioester.

Key Parameters:

  • Molar Ratio: A 1:1.2 ratio of undecanoic acid to isopropylthiol ensures complete conversion.

  • Temperature: Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

  • Catalyst: 4–5% azobisisobutyronitrile (AIBN) accelerates the reaction via radical initiation.

Workup and Purification

Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove unreacted thiol and catalyst residues. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Crystallization from hexane yields the product with >95% purity.

Radical-Mediated Thiol-Ene Reaction

An alternative approach employs the thiol-ene "click" reaction, which offers atom economy and mild conditions. This method attaches the isopropylthio group to an undecenoic acid precursor via anti-Markovnikov addition.

Procedure and Optimization

10-Undecenoic acid is reacted with isopropylthiol under UV light (365 nm) in the presence of AIBN. The radical initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical that adds to the double bond.

Optimized Conditions:

ParameterValue
Substrate Ratio1:1 (acid:thiol)
AIBN Concentration2 mol%
Reaction Time12–24 h
Yield88–92%

This method avoids harsh solvents and achieves high regioselectivity, though scalability is limited by light penetration in large batches.

Nucleophilic Substitution Strategies

A less common route involves displacing a leaving group (e.g., bromide) at the 11th position with isopropylthiolate. This method is advantageous for leveraging brominated intermediates from castor oil processing.

Bromination and Ammonolysis

11-Bromoundecanoic acid, synthesized via hydrobromination of 10-undecenoic acid, serves as the substrate. Treatment with sodium isopropylthiolate in dimethylformamide (DMF) at 80°C for 8 h effects substitution.

Critical Considerations:

  • Phase Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances ionic reactivity in biphasic systems, reducing reaction time by 40%.

  • Byproduct Mitigation: Excess thiolate and controlled pH minimize disulfide formation.

Comparative Analysis of Methods

The choice of synthesis route depends on feedstock availability, scalability, and environmental factors.

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Esterification90–9595–98HighModerate (solvent use)
Thiol-Ene88–9290–95ModerateLow (solvent-free)
Nucleophilic Substitution85–8888–92HighHigh (bromide waste)

Esterification remains the industrial favorite due to compatibility with existing fatty acid infrastructure. Conversely, the thiol-ene method aligns with green chemistry principles but requires UV equipment.

Optimization Strategies for Industrial Adoption

Recent patents emphasize solvent recycling and catalyst recovery to improve cost-efficiency. For example, toluene and benzene from esterification reactions are distilled and reused, cutting raw material costs by 30%. Additionally, immobilizing AIBN on silica gel reduces catalyst loading by 50% while maintaining yields .

Q & A

Basic: What synthetic methodologies are recommended for introducing the isopropylthio group into undecanoic acid?

Methodological Answer:
The synthesis of 11-isopropylthio-undecanoic acid likely involves nucleophilic substitution or thiol-ene reactions. For example, 11-mercaptoundecanoic acid (CAS 71310-21-9) is synthesized via thiol group introduction, which can be adapted for isopropylthio derivatives . Key steps include:

  • Thiolation : React undecanoic acid derivatives (e.g., bromoundecanoic acid) with isopropylthiol under basic conditions (e.g., NaH in DMF) to facilitate nucleophilic substitution.
  • Purification : Use column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the product .
  • Validation : Confirm sulfur incorporation via sulfur-specific elemental analysis or mass spectrometry (MS) .

Advanced: How can contradictory data on reaction yields for sulfur-modified undecanoic acids be systematically addressed?

Methodological Answer:
Discrepancies in yields may arise from variations in reaction conditions, such as:

  • Catalyst Purity : Trace metal impurities (e.g., Fe³⁺) in catalysts can alter reaction pathways. Use ultra-pure reagents and inert atmospheres (N₂/Ar) to mitigate interference .
  • Isomerization : The position and steric effects of the isopropylthio group may lead to regioisomers. Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry .
  • Controlled Replication : Reproduce experiments with strict control over variables (temperature, solvent grade) and compare with published protocols .

Basic: Which spectroscopic techniques are critical for characterizing 11-isopropylthio-undecanoic acid?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies the isopropyl group (δ 1.0–1.2 ppm for CH₃; δ 2.5–3.0 ppm for SCH) and carboxylic proton (δ 12–13 ppm). ¹³C NMR confirms the thioether bond (C-S at ~35–40 ppm) .
  • Infrared (IR) Spectroscopy : Detect the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₂₈O₂S: theoretical 272.18 g/mol) and fragmentation patterns .

Advanced: What factors govern the pH-dependent stability of 11-isopropylthio-undecanoic acid?

Methodological Answer:

  • Acidic Conditions : Protonation of the carboxylic acid group may enhance solubility but risk thioether cleavage. Monitor decomposition via HPLC at λ = 210–230 nm .
  • Basic Conditions : Hydroxide ions may saponify the carboxylic acid or oxidize the thioether. Use buffered solutions (pH 7–8) and track stability via titration or FTIR .
  • Kinetic Studies : Conduct time-resolved stability assays at varying pH (2–12) and temperatures (25–60°C) to model degradation pathways .

Basic: What handling protocols prevent decomposition of 11-isopropylthio-undecanoic acid during storage?

Methodological Answer:

  • Storage Conditions : Store in amber glass vials under inert gas (Ar) at –20°C to minimize oxidation and moisture uptake .
  • Incompatible Materials : Avoid contact with strong oxidizers (e.g., HNO₃) and metals (e.g., Cu²⁺) to prevent catalytic degradation .
  • Ventilation : Use fume hoods during handling to reduce inhalation of volatile decomposition products (e.g., SO₂) .

Advanced: Can computational methods predict novel reactivity of 11-isopropylthio-undecanoic acid in organic synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for reactions (e.g., thioether oxidation to sulfone) to predict activation energies and regioselectivity .
  • Molecular Dynamics (MD) : Simulate solubility in mixed solvents (e.g., DMSO/water) to optimize reaction media .
  • QSPR Models : Use quantitative structure-property relationships to correlate substituent effects (e.g., isopropyl vs. methylthio) with biological activity .

Basic: How are common synthetic impurities in 11-isopropylthio-undecanoic acid identified and quantified?

Methodological Answer:

  • By-Product Analysis : Unreacted bromoundecanoic acid or di-isopropyl disulfide may form. Detect via thin-layer chromatography (TLC) with iodine staining or GC-MS .
  • Quantitative HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities. Compare retention times with standards .

Advanced: What strategies enhance the aqueous solubility of 11-isopropylthio-undecanoic acid for biomedical applications?

Methodological Answer:

  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) to solubilize the hydrophobic alkyl chain .
  • pH Adjustment : Ionize the carboxylic acid group (pH > pKa ≈ 4.8) to form water-soluble carboxylates .
  • Prodrug Design : Conjugate with hydrophilic moieties (e.g., polyethylene glycol) via ester linkages .

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